3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)9-14(19)16-10-12-11-7-5-6-8-13(11)18(4)17-12/h5-10H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYRMWIXWLJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN(C2=C1CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole core or the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indazole ring or the butanamide side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Benzamide derivative with a hydroxyl-containing tertiary alcohol substituent.
- Key Features: Possesses an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray analysis .
2-Bromo-3,3-Dimethyl-N-(1-Methyl-1-Phenylethyl)Butanamide (Bromobutide)
- Structure : Brominated butanamide with a phenylethyl substituent.
- Key Features :
- The indazole moiety replaces the phenylethyl group, introducing nitrogen-based hydrogen-bonding capabilities absent in bromobutide.
Amide Derivatives in the Kanto Reagents Catalog
- Examples: (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 49214-88) (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 49214-87)
- Key Features :
- Chiral centers (R/S configurations) influence stereoselective interactions.
- Phenylmethyl groups enhance aromatic interactions.
- Contrast with Target Compound: The target compound’s indazole ring provides a fused bicyclic system, offering conformational restraint compared to the flexible phenylmethyl substituents in these analogs.
Structural and Functional Implications
Impact of Substituents
- Dimethylbutanamide Chain : Common in both the target compound and bromobutide , this chain likely contributes to lipophilicity, influencing pharmacokinetic properties like absorption and distribution.
- Indazole vs. Benzamide : The indazole’s nitrogen-rich structure may enhance binding to metalloenzymes or kinases compared to benzamide derivatives .
Data Table: Comparative Overview
Biological Activity
3,3-Dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide (CAS Number: 1448029-52-4) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₅N₃O
- Molecular Weight : 263.38 g/mol
- CAS Number : 1448029-52-4
The compound features a unique structure that includes a tetrahydro-indazole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to this compound may function as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 plays a crucial role in tryptophan metabolism and is implicated in cancer progression by promoting immune tolerance. Inhibition of IDO1 can reactivate anti-tumor immune responses, making it a target for cancer therapies .
Anticancer Activity
Several studies have investigated the anticancer potential of indazole derivatives. For instance:
- In vitro studies have shown that related compounds can suppress IDO1 expression in various cancer cell lines, including hypopharyngeal carcinoma and breast cancer cells. One notable compound demonstrated significant apoptosis induction and reduced cell mobility in wound healing assays by downregulating matrix metalloproteinase MMP9 .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound exhibited concentration-dependent cytotoxicity against specific cancer cells while sparing normal cells .
Study 1: Evaluation of Anticancer Properties
A recent study synthesized several indazole derivatives and evaluated their effects on IDO1 activity. Among these compounds, one derivative showed remarkable inhibition of IDO1 and significant anticancer activity against FaDu cells. The study concluded that targeting IDO1 could be a promising strategy for developing new cancer therapies .
Study 2: Structure–Activity Relationship (SAR)
Research conducted on the SAR of indazole derivatives indicated that modifications to the indazole ring can enhance biological activity. The presence of specific substituents was correlated with increased potency against cancer cell lines, suggesting that further structural optimization could yield more effective therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling the indazole core with the butanamide moiety. A plausible route includes:
Indazole Synthesis : Cyclization of hydrazine derivatives with cyclic ketones (e.g., tetrahydroindazolone precursors) under acidic conditions .
Amide Coupling : Reacting 3-(aminomethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .
- Optimization : Yield improvements can be achieved via microwave-assisted synthesis or using coupling agents like HATU. Purity is validated via HPLC (C18 column, acetonitrile/water gradient).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 3,3-positions of butanamide, tetrahydroindazole protons) .
- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves stereochemistry and packing interactions . Example metrics:
| Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |
|---|---|---|
| C-N: 1.45 | N-C-C: 112.3 | Indazole ring: 5.2 |
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₆N₃O).
Advanced Research Questions
Q. How can researchers design experiments to identify the molecular targets of this compound in inflammatory or metabolic pathways?
- Methodological Answer :
- Target Hypothesis : Based on structural analogs (e.g., FFAR2/FFAR3 agonists like CFMB ), prioritize GPCRs or kinase targets.
- Experimental Workflow :
Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-agonist) to assess receptor affinity.
CRISPR/Cas9 Knockouts : Validate target specificity in FFAR2/FFAR3-deficient cell lines.
Transcriptomics : RNA-seq to identify downstream cytokine/gene regulation (e.g., CCL2, IL1B ).
- Data Analysis : Compare dose-response curves (EC₅₀/IC₅₀) across human vs. mouse monocytes to address species-specific activity .
Q. What strategies resolve contradictions in activity data across different biological models (e.g., cell lines vs. primary cells)?
- Methodological Answer :
- Source of Contradictions : Differences in receptor isoform expression, metabolic enzyme activity, or cell membrane composition.
- Resolution Approaches :
Cross-Species Profiling : Test activity in human, mouse, and rat primary cells under standardized conditions (e.g., LPS challenge ).
Pharmacokinetic Studies : Measure compound stability (e.g., plasma protein binding, CYP450 metabolism) to rule out bioavailability issues.
Pathway Enrichment Analysis : Use tools like STRING or KEGG to identify conserved vs. model-specific pathways.
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Focus Areas :
Indazole Modifications : Introduce substituents at the 4,5,6,7-tetrahydro positions to enhance lipophilicity or hydrogen bonding .
Butanamide Tail : Replace dimethyl groups with fluorinated or cyclic analogs to improve metabolic stability.
- Testing Framework :
- In Vitro Assays : Measure IC₅₀ against target receptors and cytotoxicity (MTT assay).
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in FFAR2/FFAR3 pockets .
- Example SAR Table :
| Derivative | R Group (Indazole) | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | -H | 150 | 12.5 |
| Derivative A | -CH₃ | 85 | 8.2 |
| Derivative B | -CF₃ | 45 | 5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
